molecular formula C9H10ClNO2 B14135444 Methyl 4-formylbenzimidate hydrochloride CAS No. 66739-90-0

Methyl 4-formylbenzimidate hydrochloride

Cat. No.: B14135444
CAS No.: 66739-90-0
M. Wt: 199.63 g/mol
InChI Key: CUYKFDLXWXWAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl benzimidate with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around -20°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-formylbenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of imidate analogs. This reactivity is due to the presence of the formyl group, which makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-formylbenzimidate hydrochloride include:

Uniqueness

This compound is unique due to its specific reactivity and the presence of the formyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

66739-90-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-formylbenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(10)8-4-2-7(6-11)3-5-8;/h2-6,10H,1H3;1H

InChI Key

CUYKFDLXWXWAPA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C=O.Cl

Origin of Product

United States

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